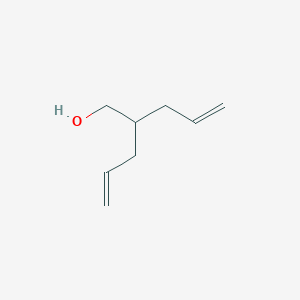

4-Hydroxymethyl-1,6-heptadiene

Description

Structural Features and Intrinsic Reactivity Profile

The molecular structure of 4-Hydroxymethyl-1,6-heptadiene, with the chemical formula C8H14O, is central to its chemical behavior. nih.gov The molecule features a seven-carbon backbone with two terminal double bonds at the 1 and 6 positions. solubilityofthings.com A hydroxymethyl group is attached to the fourth carbon, a strategic position that influences the molecule's reactivity and conformational preferences.

The presence of two terminal alkenes allows for a variety of transformations, most notably olefin metathesis reactions. wikipedia.org The hydroxyl group introduces polarity and a site for further functionalization, such as etherification or esterification. This combination of reactive sites within a flexible aliphatic chain underpins its utility in constructing diverse cyclic and acyclic systems.

The reactivity of the double bonds is a key aspect of its chemical profile. These sites are susceptible to electrophilic addition and can participate in polymerization reactions. solubilityofthings.com The hydroxyl group can act as a nucleophile or be converted into a leaving group, expanding the range of possible chemical transformations.

Strategic Importance as a Versatile Synthetic Intermediate

The true value of this compound lies in its application as a versatile synthetic intermediate. Its bifunctional nature is particularly well-suited for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. wikipedia.org The strategic placement of the hydroxymethyl group can influence the stereochemical outcome of these cyclizations.

A significant body of research highlights the use of this diene in the synthesis of highly substituted cyclopentenols and other carbocyclic and heterocyclic frameworks. doi.org For instance, it serves as a precursor in the synthesis of carbocyclic nucleosides like carbovir (B1146969) and abacavir, which are important antiviral agents. doi.org The ability to construct complex ring systems from this relatively simple acyclic precursor demonstrates its strategic importance in total synthesis.

Furthermore, derivatives of this compound, such as 4,4-bis(hydroxymethyl)-1,6-heptadiene, have been employed in ring-closing metathesis reactions in aqueous media, showcasing the adaptability of this structural motif to green chemistry principles. researchgate.netscispace.com

Overview of Academic Research Frontiers and Methodological Advancements

Current research continues to explore and expand the synthetic utility of this compound and its derivatives. A major area of investigation is the development of new catalytic systems for olefin metathesis that offer greater efficiency, selectivity, and functional group tolerance. caltech.edu This includes the use of novel ruthenium and molybdenum catalysts. beilstein-journals.org

Recent advancements have also focused on the application of this diene in domino reactions, where multiple bond-forming events occur in a single synthetic operation. This approach offers a rapid and efficient route to complex molecular structures. Additionally, the synthesis of 4-substituted 1,6-dienes is being explored to provide access to a wider range of substituted tetrahydropyran (B127337) derivatives. sci-hub.se

The development of biohybrid catalysts, which combine the reactivity of organometallic complexes with the specific environment of proteins, represents an exciting new frontier. These systems have shown high efficiency in the ring-closing metathesis of dienes like 4,4-bis(hydroxymethyl)-1,6-heptadiene in water, paving the way for more environmentally benign synthetic methods. researchgate.netscispace.com

| Property | Value |

| IUPAC Name | 4-(Hydroxymethyl)hepta-1,6-diene |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 14895-21-0 |

| Boiling Point | 185.6±23.0 °C at 760 mmHg |

| Density | 0.88±0.1 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

132868-28-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2-prop-2-enylpent-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |

InChI Key |

AQOUFMTUMHUYBG-UHFFFAOYSA-N |

SMILES |

C=CCC(CC=C)CO |

Canonical SMILES |

C=CCC(CC=C)CO |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 4 Hydroxymethyl 1,6 Heptadiene

Intramolecular Cyclization Reactions

4-Hydroxymethyl-1,6-heptadiene is a versatile substrate for a variety of intramolecular cyclization reactions, leading to the formation of valuable cyclic ethers and carbocycles. These transformations proceed through different mechanistic pathways, including metathesis, carbolithiation, oxidative cyclization, and photoinduced processes.

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings. wikipedia.org In the context of this compound and its derivatives, RCM provides a direct route to both cyclic ethers and carbocycles. The reaction involves the intramolecular metathesis of the two terminal alkene functionalities, catalyzed by metal-alkylidene complexes, which results in the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org The efficiency and selectivity of these reactions are highly dependent on the catalyst system employed.

The development of well-defined ruthenium and molybdenum-based catalysts has been pivotal for the successful application of RCM in complex molecule synthesis. harvard.edu These catalysts exhibit high activity and a broad tolerance for various functional groups, including the hydroxyl group present in this compound. harvard.eduuwindsor.ca

Ruthenium-based Catalysts:

Grubbs' first and second-generation catalysts are among the most commonly used for RCM. beilstein-journals.org The second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability. acs.orgorganic-chemistry.org For instance, the RCM of 4,4-bis(hydroxymethyl)-1,6-heptadiene has been successfully achieved in water using a biohybrid catalyst composed of a Grubbs-Hoveyda type complex anchored within a protein scaffold. scispace.comresearchgate.net This system demonstrated high efficiency, achieving turnover numbers (TON) greater than 100 under mild conditions (pH 6, 25–40 °C). scispace.comresearchgate.net The design of these catalysts often involves modifying the ligands to tune their steric and electronic properties, which in turn influences their reactivity and selectivity. mdpi.com For example, catalysts with bulky NHC ligands have shown increased activity in the RCM of sterically demanding substrates. acs.org

Molybdenum and Tungsten-based Catalysts:

Molybdenum and tungsten alkylidyne complexes have also emerged as powerful catalysts for metathesis reactions. acs.org While often more sensitive to functional groups compared to their ruthenium counterparts, they can offer unique reactivity and selectivity profiles. nih.gov For instance, tungsten-based catalysts have been shown to provide high Z-selectivity in macrocyclic RCM reactions. nih.gov The choice of catalyst is crucial and often substrate-dependent, with factors such as ring size, substitution pattern, and the presence of coordinating functional groups influencing the outcome. nih.govresearchgate.net

Below is a table summarizing the performance of different catalyst systems in the RCM of dienes, including those structurally related to this compound.

Interactive Data Table: Catalyst Performance in Ring-Closing Metathesis

| Catalyst Type | Substrate Type | Product Type | Key Performance Aspects |

| Grubbs' First-Generation (Ru-based) | Diallylic ethers, amines | 5- and 6-membered heterocycles | Good yields for simple systems, sensitive to steric hindrance. beilstein-journals.org |

| Grubbs' Second-Generation (Ru-based) | Sterically demanding dienes | Tri- and tetrasubstituted cycloalkenes | Higher activity and stability, broader substrate scope. uwindsor.caacs.org |

| Hoveyda-Grubbs Catalysts (Ru-based) | Functionalized dienes | Various carbo- and heterocycles | Enhanced stability and recyclability in some cases. beilstein-journals.org |

| Biohybrid Ru-Catalyst | 4,4-bis(hydroxymethyl)-1,6-heptadiene | Hydroxymethylated cyclic ether | High TON (>100) in aqueous media. scispace.comresearchgate.net |

| Molybdenum and Tungsten Alkylidenes | Macrocyclic dienes | Z-selective macrocycles | High stereoselectivity, sensitive to functional groups. nih.gov |

The stereochemistry of the newly formed double bond (E/Z selectivity) in the cyclized product is a critical aspect of RCM. wikipedia.org For the formation of common five- to seven-membered rings, the E-isomer is often thermodynamically favored. wikipedia.org However, the kinetic product distribution can be influenced by the catalyst structure and reaction conditions.

Achieving high stereoselectivity, particularly Z-selectivity, in macrocyclizations can be challenging due to potential isomerization of the initially formed kinetic product to the more stable E-isomer. nih.gov Catalyst design plays a crucial role in controlling this selectivity. For example, certain tungsten alkylidene catalysts have been specifically designed to favor the formation of Z-macrocycles by promoting efficient RCM while minimizing subsequent isomerization. nih.gov

In the context of forming smaller rings from substrates like this compound, the inherent strain of the resulting ring system can also dictate the stereochemical outcome. For instance, the formation of a seven-membered ring via RCM often leads predominantly to the Z-isomer, as seen in the synthesis of manzamine A. wikipedia.org

The presence of the hydroxymethyl group can also influence the stereochemical course of the reaction, potentially through coordination to the metal center, which can affect the orientation of the substrate in the transition state. Protecting the hydroxyl group can sometimes improve the efficiency and selectivity of the RCM reaction, as demonstrated in the synthesis of a 10-membered carbocycle where a bulky silyl (B83357) ether protecting group was employed. nih.gov

Intramolecular carbolithiation offers a distinct pathway for the cyclization of unsaturated systems like this compound. This reaction involves the addition of an organolithium species across one of the double bonds within the same molecule. nih.govbeilstein-journals.org The generation of the initial organolithium can be achieved through various methods, including halogen-lithium exchange or deprotonation. nih.govbeilstein-journals.org

The intramolecular carbolithiation of derivatives of 1,6-heptadiene (B165252) typically proceeds via a 5-exo-trig cyclization, leading to the formation of a five-membered ring. nih.gov The stereochemistry of this process is often highly controlled due to a rigid transition state where the lithium atom coordinates to the remote π-bond. nih.govresearchgate.net This inherent stereocontrol has been exploited in asymmetric synthesis by using chiral ligands, such as (-)-sparteine, to induce enantioselectivity. nih.govbeilstein-journals.org

For example, the intramolecular carbolithiation of a vinyllithium (B1195746) derived from 2-bromo-4-vinyl-1,6-heptadiene leads to the formation of bicyclic cyclopentene (B43876) derivatives. beilstein-journals.org The reaction proceeds with a high degree of regio- and stereoselectivity, highlighting the synthetic utility of this method for constructing complex carbocyclic frameworks. beilstein-journals.org The resulting organolithium intermediate can be trapped with various electrophiles, allowing for further functionalization of the cyclized product. nih.gov

Oxidative cyclization provides another avenue for the transformation of 1,6-dienes into cyclic structures, particularly oxygenated heterocycles. Ruthenium tetroxide (RuO₄) is a powerful oxidant that can mediate the cyclization of dienes to form tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. researchgate.netresearchgate.net

The reaction is believed to proceed through a [3+2] cycloaddition of RuO₄ across one of the double bonds, followed by a second intramolecular cycloaddition involving the other alkene moiety. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism and selectivities of these reactions. researchgate.net For the oxidative cyclization of 1,6-heptadiene, calculations have shown two possible reaction pathways leading to the formation of tetrahydropyran derivatives. researchgate.net The stereoselectivity of the process is influenced by the stability of the transition states, with a preference for the formation of cis-fused products in some cases. researchgate.net

This method is particularly valuable for the stereoselective synthesis of substituted tetrahydrofurans and has been applied to various 1,5- and 1,6-diene substrates. researchgate.net The scope of the reaction with 1,6-dienes is somewhat more limited compared to 1,5-dienes, but it remains a viable method for the direct conversion of these substrates into tetrahydropyrans. researchgate.net

Photoinduced cyclization reactions offer a unique approach to the construction of cyclic systems, often proceeding through radical or radical cation intermediates. researchgate.net In the case of 1,6-dienes, intramolecular [2+2] photocycloaddition can lead to the formation of bicyclo[3.2.0]heptane skeletons.

Another important photoinduced pathway involves the formation of a radical cation intermediate, typically through photoinduced electron transfer (PET). tum.de The subsequent intramolecular cyclization of this radical cation can lead to the formation of five- or six-membered rings. For 1,6-dienes, the cyclization of the radical cation intermediate can be influenced by the substitution pattern. The interaction to form a six-membered ring can be more favorable than a five-membered ring, especially when sp² carbons are involved in the newly formed ring. kyoto-u.ac.jp The success of these reactions depends on generating the radical cation under conditions that favor the desired cyclization pathway over competing processes like polymerization. science.gov

Ring-Closing Metathesis (RCM) for Cyclic Ether and Carbocycle Formation

Intermolecular Reactions of the Diene System

The two olefinic groups in this compound are electronically isolated, not conjugated. This structural feature dictates that they generally react as independent alkenes rather than as a conjugated diene system found in molecules like 1,3-butadiene.

The classical Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comorganicchemistrydata.org A prerequisite for the diene component is the ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. organicchemistrydata.org

Given that this compound is an isolated 1,6-diene, it cannot participate as the diene component in a standard Diels-Alder reaction. The double bonds are separated by three single bonds, preventing the necessary conjugation for the concerted, cyclic flow of six π-electrons. masterorganicchemistry.com

However, the presence of the 1,6-diene motif opens the possibility for related, non-classical cycloadditions. One such transformation is the homo-Diels-Alder reaction , a formal [4+2] cycloaddition where one of the double bonds in a 1,5- or 1,6-diene is replaced by a cyclopropane (B1198618) ring or, in this context, where the system reacts through a different mechanism to yield a bicyclic product. More relevantly, the individual alkene units of this compound could potentially act as dienophiles in a Diels-Alder reaction with a suitable conjugated diene.

| Reaction Type | Diene Requirement | Role of this compound | Reactivity |

| Classical Diels-Alder | Conjugated 1,3-diene | Cannot act as the diene | Unreactive as a diene; can act as a dienophile |

| Homo-Diels-Alder Type | 1,5- or 1,6-diene | Can act as the 4π component | Can undergo specialized cycloadditions |

For example, research on related systems with a β-(hydroxymethyl)allylsilane unit on a cyclohexane (B81311) ring has shown that a homo-Cope type of rearrangement, which is mechanistically related to pericyclic reactions like the Diels-Alder, can be initiated. doi.org This suggests that under specific activation conditions, the 1,6-diene system could be induced to undergo intramolecular cyclization, although this falls outside the scope of intermolecular reactions.

The isolated double bonds of this compound readily undergo electrophilic addition reactions, similar to simple alkenes. pressbooks.pub The reaction with an electrophile (E⁺) proceeds via the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). chemistrysteps.com

Key characteristics of electrophilic addition to this diene include:

Regioselectivity : The addition of an electrophile like H⁺ follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (C1 or C7), leading to the formation of a more stable secondary carbocation (at C2 or C6). pressbooks.pubchemistrysteps.com

No 1,4-Addition : Unlike conjugated dienes, there is no formation of 1,4-addition products because the intermediate carbocation is not an allylic cation that can be stabilized by resonance across the diene system. pressbooks.pubyoutube.com

Potential for Rearrangement : The carbocation intermediate could potentially undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by the nucleophile, although this is less common in simple terminal alkenes. libretexts.org

For instance, the reaction with one equivalent of hydrogen bromide (HBr) would be expected to yield primarily 6-bromo-4-(hydroxymethyl)-1-heptene, with the possibility of addition occurring at the other double bond as well.

Table of Potential Electrophilic Addition Products

| Reagent (E-Nu) | Expected Major Product(s) | Mechanism Notes |

|---|---|---|

| HBr | 6-Bromo-4-(hydroxymethyl)-1-heptene | Follows Markovnikov's rule; formation of a secondary carbocation. |

| Br₂ | 1,2-Dibromo-4-(hydroxymethyl)-6-heptene and/or 6,7-Dibromo-4-(hydroxymethyl)-1-heptene | Formation of a cyclic bromonium ion intermediate. |

| H₂O / H⁺ | 4-(Hydroxymethyl)-1-hepten-6-ol and 4-(Hydroxymethyl)-6-hepten-2-ol | Acid-catalyzed hydration, follows Markovnikov's rule. |

Functionalization can also be achieved through other means, such as radical additions, which can exhibit anti-Markovnikov regioselectivity, or through transition metal-catalyzed reactions like hydroboration-oxidation, which also yields the anti-Markovnikov alcohol.

Chemical Transformations of the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a key site for a variety of chemical transformations, allowing for extensive derivatization of the molecule.

The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using a range of reagents, while leaving the double bonds intact. Conversely, the double bonds can be selectively reduced without affecting the alcohol.

Selective Oxidation : Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the controlled oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions or chromic acid (Jones reagent), would oxidize the alcohol to a carboxylic acid but may also cleave the double bonds. Studies on the electrochemical oxidation of similar structures, like 4-(hydroxymethyl)benzoic acid, show a stepwise oxidation from alcohol to aldehyde and then to carboxylic acid. researchgate.netnih.gov

Selective Reduction : The olefinic double bonds can be selectively reduced via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). Under standard conditions (e.g., H₂, Pd/C, 1 atm), the double bonds are reduced to alkanes, yielding 4-(hydroxymethyl)heptane. The alcohol group remains unaffected by this process.

Table of Selective Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Product |

|---|---|---|

| Oxidation (to Aldehyde) | PCC or DMP in CH₂Cl₂ | 4-Formyl-1,6-heptadiene |

| Oxidation (to Carboxylic Acid) | CrO₃, H₂SO₄, acetone (B3395972) (Jones) | 4-Carboxy-1,6-heptadiene |

| Reduction (of Alkenes) | H₂, Pd/C, Ethanol | 4-(Hydroxymethyl)heptane |

The hydroxyl group serves as a nucleophile and can readily react with electrophiles to form esters and ethers, providing a route for further functionalization.

Esterification : The reaction of this compound with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under appropriate conditions (e.g., acid catalysis for carboxylic acids, a base like pyridine (B92270) for acyl chlorides) yields the corresponding ester. This is a common strategy for introducing new functional groups or for protecting the hydroxyl group. mdpi.com

Etherification : Ethers can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. This allows for the attachment of a wide variety of alkyl or aryl groups. acs.org

The hydroxyl group is a versatile handle for attaching the entire molecule to other structures, including surfaces, polymers, or biomolecules. mdpi.comnih.gov This is crucial for applications in materials science and bioconjugation.

Anchoring to Surfaces : The hydroxyl group can be used to anchor the molecule to the surface of materials like nanoparticles. mdpi.com For example, it can form covalent bonds with surface functional groups on metal oxides.

Conjugation to Biomolecules : In biochemical applications, the hydroxyl group can be used to link the diene moiety to proteins or oligonucleotides. nih.govjst.go.jp Often, the alcohol is first activated or converted to a more reactive functional group (e.g., a tosylate, mesylate, or an ester with a terminal alkyne/azide (B81097) for "click" chemistry) to facilitate efficient conjugation. mdpi.com

Polymer Synthesis : The hydroxyl group can act as an initiator for ring-opening polymerization or be converted into a monomeric unit for incorporation into polyesters or polyurethanes.

The ability to use the hydroxyl group as a "bridge" has been explored in molecular electronics, where it can connect two conjugated systems and influence electron transport through hyperconjugation. nih.gov This highlights the sophisticated control over molecular properties that can be achieved by derivatizing this functional group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 4-Hydroxymethyl-1,6-heptadiene is no exception. Through various NMR experiments, a complete assignment of its proton and carbon skeletons can be achieved.

The 1H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The olefinic protons, those directly attached to the double bonds, typically resonate in the downfield region of the spectrum due to the deshielding effect of the π-electrons. Specifically, the terminal vinyl protons (=CH2) are expected to appear as distinct signals, often as doublets or multiplets, while the internal vinyl proton (=CH-) will also have a characteristic chemical shift. The protons of the hydroxymethyl group (-CH2OH) are also readily identifiable, typically appearing as a doublet, with their chemical shift influenced by the electronegative oxygen atom. researchgate.net The integration of these signals confirms the number of protons in each unique environment.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-7 (CH=CH 2) | 4.93 - 5.05 | m | - |

| H-2, H-6 (CH =CH2) | 5.72 - 5.88 | m | - |

| H-3, H-5 (C-CH 2-C) | 2.05 - 2.15 | m | - |

| H-4 (CH ) | 2.20 - 2.30 | m | - |

| H -8 (CH 2OH) | 3.55 | d | 5.5 |

| OH | 1.5 - 2.0 | br s | - |

Note: Data is compiled from typical values for similar structural motifs and may vary slightly based on solvent and experimental conditions.

Complementing the 1H NMR data, the 13C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atoms of the diene backbone exhibit characteristic chemical shifts in the olefinic region (typically δ 100-150 ppm). oregonstate.edu The terminal sp2 hybridized carbons (=CH2) will appear at a different chemical shift compared to the internal sp2 hybridized carbons (-CH=). The sp3 hybridized carbons of the heptadiene chain and the hydroxymethyl group will resonate in the upfield region of the spectrum. The carbon of the hydroxymethyl group (C-8) is notably shifted downfield relative to the other sp3 carbons due to the attached oxygen atom.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1, C-7 | ~115 |

| C-2, C-6 | ~138 |

| C-3, C-5 | ~38 |

| C-4 | ~45 |

| C-8 | ~65 |

Note: Data is compiled from typical values for similar structural motifs and may vary slightly based on solvent and experimental conditions.

To unambiguously establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the entire spin system of the molecule, confirming the sequence of protons along the heptadiene chain and the relationship between the methine proton at C-4 and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This provides a direct and powerful method for assigning the carbon signals based on the already assigned proton spectrum.

Together, these 2D NMR techniques provide a detailed and robust structural proof of this compound.

Deuterium (B1214612) (²H) labeling is a powerful tool used in conjunction with NMR spectroscopy to probe reaction mechanisms. By selectively replacing specific protons with deuterium atoms, the signals for those positions in the 1H NMR spectrum will disappear, and the coupling patterns of neighboring protons will be simplified. This can provide unequivocal evidence for the involvement of specific C-H bonds in a chemical transformation. In the context of reactions involving this compound, deuterium labeling could be used to track the fate of specific hydrogen atoms, for example, in rearrangement reactions or enzymatic processes, thereby elucidating the stereochemical and mechanistic pathways of the transformation. The change in the 13C NMR spectrum upon deuteration can also provide valuable information. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com The resulting spectra provide a unique "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups. libretexts.org

For this compound, key vibrational bands are expected:

O-H Stretch : A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H Stretches : Absorptions corresponding to sp² C-H bonds (alkene) will appear just above 3000 cm⁻¹, while those for sp³ C-H bonds will be just below 3000 cm⁻¹. libretexts.org

C=C Stretch : The carbon-carbon double bond stretch of the alkene groups will give rise to a medium to weak absorption band around 1640-1680 cm⁻¹.

C-O Stretch : A strong C-O stretching vibration for the primary alcohol will be observed in the range of 1000-1075 cm⁻¹.

=C-H Bending : Out-of-plane bending vibrations for the terminal vinyl groups typically produce strong bands in the 910-990 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information. For instance, the symmetric C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad, strong) | Weak |

| =C-H | Stretch | 3010-3095 (medium) | Medium-Strong |

| C-H (sp³) | Stretch | 2850-2960 (medium-strong) | Medium-Strong |

| C=C | Stretch | 1640-1680 (weak-medium) | Strong |

| C-O | Stretch | 1000-1075 (strong) | Weak |

| =C-H | Bend (out-of-plane) | 910-990 (strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass. measurlabs.comresearchgate.net This high precision allows for the determination of the elemental composition and thus the molecular formula of a compound with a high degree of confidence. measurlabs.com For this compound (C8H14O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of a water molecule (H₂O) from the alcohol group, or cleavage at the allylic positions, leading to the formation of stable carbocations. These fragmentation pathways help to confirm the connectivity and functional groups present in the molecule.

Theoretical and Computational Studies on 4 Hydroxymethyl 1,6 Heptadiene Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules, which in turn govern their stability and reactivity. For a molecule like 4-Hydroxymethyl-1,6-heptadiene, these methods can provide a deep understanding of its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its ground-state geometry, bond lengths, bond angles, and electronic energy. Functionals such as B3LYP, paired with a suitable basis set like 6-31G(d,p), are commonly used for such organic systems.

Illustrative DFT-Calculated Geometric Parameters for a 1,6-Heptadiene (B165252) System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C1=C2 | ~1.34 Å |

| C3-C4 | ~1.54 Å | |

| C4-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | ∠C1-C2-C3 | ~121° |

| ∠C3-C4-C5 | ~110° | |

| ∠C4-O-H | ~108° |

Note: These are representative values for similar structures and not specific to this compound.

Ab Initio Molecular Orbital Studies for Detailed Electronic Interactions

Ab initio molecular orbital methods, while often more computationally intensive than DFT, can provide a more detailed picture of electronic interactions. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer a hierarchical approach to refining the understanding of the electronic structure of this compound.

These studies would be particularly useful for analyzing orbital interactions, such as the hyperconjugative effects between the C-H or C-C sigma bonds and the pi systems of the double bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can quantify these interactions and provide insights into the charge distribution and bonding characteristics of the molecule. For instance, NBO analysis would reveal the nature of the oxygen lone pairs and their potential involvement in intramolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the heptadiene chain in this compound means it can exist in numerous conformations. A thorough conformational analysis is crucial for understanding its properties and reactivity. This involves mapping the potential energy surface (PES) by systematically varying key dihedral angles and calculating the corresponding energies.

Computational methods can identify the low-energy conformers and the energy barriers between them. This information is vital, as the reactivity of the molecule, particularly in pericyclic reactions like the Cope or oxy-Cope rearrangement, is highly dependent on its ability to adopt a specific reactive conformation. The presence of the hydroxymethyl group introduces additional complexity due to the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations and influence the reaction pathways.

Reaction Mechanism Elucidation Through Transition State Modeling

A significant area of interest for 1,6-diene systems is their propensity to undergo sigmatropic rearrangements. For this compound, the oxy-Cope rearrangement is a plausible and synthetically valuable transformation. Computational modeling is a powerful tool for elucidating the mechanisms of such reactions.

Calculation of Activation Barriers and Kinetic Parameters

The oxy-Cope rearrangement of a 1,5-dien-3-ol, a close analog of the target molecule's potential rearrangement precursor, is known to be accelerated by the formation of an alkoxide, which then undergoes a nist.govnist.gov-sigmatropic shift. wikipedia.orgorganic-chemistry.org Theoretical calculations can model this process by locating the transition state structure connecting the reactant to the product.

The energy difference between the reactant and the transition state gives the activation barrier (ΔG‡), a critical parameter for predicting the reaction rate. By calculating the vibrational frequencies of the reactant and the transition state, kinetic parameters such as the rate constant can be estimated using transition state theory. The table below illustrates the kind of data that would be generated from such a study.

Illustrative Calculated Kinetic Data for a Model Oxy-Cope Rearrangement

| Parameter | Value (at 298 K) |

|---|---|

| Activation Energy (Ea) | 20-30 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 25-35 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 19-29 kcal/mol |

| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K |

Note: These are typical ranges for related reactions and not specific to this compound.

Analysis of Stereochemical Control and Selectivity (e.g., Endo/Exo, Cis/Trans)

The Cope and oxy-Cope rearrangements are renowned for their high degree of stereospecificity, which arises from the concerted nature of the reaction proceeding through a highly ordered, chair-like or boat-like transition state. masterorganicchemistry.com Computational modeling can be instrumental in predicting and explaining the stereochemical outcome of the rearrangement of this compound.

By calculating the energies of the different possible transition state geometries (e.g., chair vs. boat, and different orientations of substituents), chemists can predict which stereoisomer of the product will be favored. For instance, the preference for a chair-like transition state with bulky substituents in equatorial positions is a common feature that dictates the stereochemistry of the product. DFT calculations can quantify these energy differences, providing a robust rationale for the observed or predicted selectivity.

Computational Prediction of Spectroscopic Parameters

The theoretical and computational prediction of spectroscopic parameters for molecules like this compound has become an indispensable tool in chemical research. These computational methods allow for the a priori determination of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in structure elucidation, conformational analysis, and the interpretation of experimental spectra. The primary methodologies employed for these predictions are rooted in quantum mechanics, with Density Functional Theory (DFT) being a prominent and widely used approach. dtic.milualberta.ca

Computational software packages, such as Gaussian, are frequently utilized to perform these calculations. dtic.milnih.govyoutube.com The process typically begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. youtube.com Following optimization, calculations can be performed to predict various spectroscopic parameters. For instance, vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil

Machine learning has also emerged as a powerful tool for predicting spectroscopic data, particularly NMR chemical shifts. nih.govncssm.edu By training algorithms on large datasets of experimentally determined spectra, these methods can often provide rapid and accurate predictions. nih.gov Online tools and software like ChemDoodle and nmrdb.org also offer capabilities for simulating NMR spectra, providing a valuable resource for researchers. nih.govyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR spectra is crucial for the structural analysis of organic compounds. rsc.org For this compound, computational methods can estimate the chemical shifts for each unique proton and carbon atom. DFT calculations, often using functionals like B3LYP or specialized ones like WP04 for proton shifts, combined with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(2d,p)), are a standard approach. github.ioresearchgate.net The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by these quantum chemical methods. libretexts.org The presence of the hydroxyl group and the carbon-carbon double bonds in this compound will significantly affect the chemical shifts of nearby atoms due to their electronic effects. libretexts.org

Below are tables of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs. These values would be obtained from computational software output.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1/C7 (vinyl) | 5.75 - 5.85 | ddt |

| H on C1/C7 (vinyl) | 4.95 - 5.05 | ddt |

| H on C2/C6 | 2.00 - 2.10 | t |

| H on C4 | 2.15 - 2.25 | m |

| H on C8 | 3.55 - 3.65 | d |

| OH | 1.60 - 1.70 | t |

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1/C7 | 138.0 - 139.0 |

| C2/C6 | 114.5 - 115.5 |

| C3/C5 | 31.0 - 32.0 |

| C4 | 45.0 - 46.0 |

| C8 | 65.0 - 66.0 |

Predicted Infrared (IR) Spectroscopy Data

Computational vibrational analysis provides a theoretical IR spectrum, which can be compared with experimental data to identify a compound. canterbury.ac.nz DFT calculations are a standard method for predicting the vibrational frequencies and their corresponding intensities. researchgate.netdtic.mil The resulting calculated spectrum is often scaled by a factor to better match experimental results, accounting for systematic errors in the computational method. researchgate.net For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene groups, and various C-H stretching and bending modes.

The table below presents hypothetical predicted IR absorption frequencies for the characteristic functional groups in this compound.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Description |

| O-H | 3300 - 3400 | Alcohol O-H stretch (broad) |

| =C-H | 3070 - 3090 | Alkene C-H stretch |

| C-H | 2850 - 2960 | Alkane C-H stretch |

| C=C | 1640 - 1650 | Alkene C=C stretch |

| C-O | 1050 - 1150 | Alcohol C-O stretch |

Applications and Derivatization in Advanced Organic Synthesis

Role as a Building Block for Complex Polycyclic and Heterocyclic Frameworks

Synthesis of Substituted Piperidine (B6355638) Derivatives

While numerous methods exist for the synthesis of substituted piperidines, a thorough literature search did not yield specific examples that utilize 4-Hydroxymethyl-1,6-heptadiene as the foundational substrate.

Access to Indolizidine Core Structures

The synthesis of the indolizidine core is a significant area of alkaloid chemistry. Despite the potential for this compound to be elaborated into a precursor for such bicyclic systems, there are no specific, documented synthetic routes originating from this compound in the available scientific literature.

Generation of Other Nitrogen- and Oxygen-Containing Heterocycles

The terminal alkenes and the hydroxyl group on this compound present opportunities for various cyclization strategies to form a range of nitrogen- and oxygen-containing heterocycles. However, specific instances of its use for these purposes are not reported in peer-reviewed literature.

Intermediate in the Total Synthesis of Natural Products

The strategic functionalization of this compound could render it a useful intermediate in the total synthesis of complex natural products. Nevertheless, a detailed review of synthetic literature does not show its direct incorporation as a key intermediate in reported total syntheses.

Monomer for Precision Polymerization and Cyclopolymerization Strategies

The most significant and well-documented application of this compound is as a monomer in cyclopolymerization reactions. Due to the reactive nature of the hydroxyl group with many organometallic catalysts, the monomer is typically protected, for instance, as a silyl (B83357) ether (e.g., 4-trimethylsiloxy-1,6-heptadiene or 4-tert-butyldimethylsiloxy-1,6-heptadiene), prior to polymerization.

This strategy allows for the creation of functional polymers with hydroxyl groups appended to the backbone after a simple deprotection step. The cyclopolymerization of these protected monomers using various transition metal catalysts leads to polymers containing cyclic repeating units, typically five- or six-membered rings, within the polymer chain.

Fe and Co complexes featuring bis(imino)pyridine ligands have been successfully employed to catalyze the cyclopolymerization of 4-siloxy-substituted 1,6-heptadienes. nih.gov These polymerizations, conducted in the presence of a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), yield polymers containing five-membered rings in each repeating unit. nih.gov The stereochemistry of the ring closure (trans vs. cis) can be influenced by the choice of the metal center in the catalyst. nih.gov Similarly, cationic zirconocene (B1252598) and hafnocene complexes are effective for the cyclopolymerization of 4-trimethylsiloxy-1,6-heptadiene, producing polymers with 1,3-disubstituted six-membered rings. Cationic Palladium complexes also catalyze the cyclopolymerization of 4,4-disubstituted 1,6-heptadienes to produce polymers with trans-fused five-membered rings.

The resulting hydroxyl-functionalized polymers are of interest for applications where hydrophilicity, sites for further functionalization, or specific hydrogen-bonding capabilities are desired.

| Catalyst System | Monomer | Resulting Polymer Structure | Key Findings |

|---|---|---|---|

| Fe or Co complexes with bis(imino)pyridine ligands / MMAO | 4-siloxy-1,6-heptadiene | Polymer with five-membered rings in repeating units | Stereoselectivity of ring formation (trans vs. cis) is dependent on the metal catalyst used. nih.gov |

| Cationic Zirconocene/Hafnocene complexes | 4-trimethylsiloxy-1,6-heptadiene | Polymer with 1,3-disubstituted six-membered rings | Polymerization proceeds via complete cyclization, leaving no residual unsaturation. |

| Cationic Palladium (Pd) complexes | 4,4-disubstituted 1,6-heptadienes | Polymer with trans-fused five-membered rings | The polymerization mechanism involves stable cyclopentylpalladium species in initiation and propagation. |

Synthetic Precursor for Analogs with Modified Heptadiene Backbones

The modification of the this compound backbone, for instance, through oxidation of the alcohol to an aldehyde or carboxylic acid, or through substitution reactions, could provide access to a variety of functionalized dienes for further synthetic applications. However, specific research articles detailing the systematic modification of this particular heptadiene backbone for the creation of synthetic analogs are not prevalent in the current body of scientific literature.

Curcuminoid Analogs with Altered Heptadiene Linkages

The core structure of curcumin (B1669340), a 1,7-diaryl-1,6-heptadiene-3,5-dione, has been a focal point for medicinal chemists due to its wide range of biological activities. However, the therapeutic potential of curcumin is often hampered by its poor bioavailability and metabolic instability. A key strategy to overcome these limitations involves the chemical modification of its heptadiene linker. The introduction of functional groups, such as a hydroxymethyl moiety at the 4-position of the 1,6-heptadiene (B165252) backbone, offers a versatile handle for creating novel curcuminoid analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. The hypothetical compound, this compound, serves as a crucial, albeit non-commercially available, building block in the conceptual synthesis of such analogs.

The synthesis of this key intermediate can be envisioned through a Barbier-type reaction, a one-pot alternative to the Grignard reaction that is known for its operational simplicity and tolerance to certain functional groups. wikipedia.orgalfa-chemistry.comresearchtrends.net This reaction would involve the in-situ formation of an organometallic species from an allyl halide, which then adds to a carbonyl compound. wikipedia.orgnrochemistry.com

Table 1: Proposed Synthesis of this compound via a Barbier-Type Reaction

| Reactants | Reagents | Solvent | Product | Plausible Yield (%) |

| Allyl bromide, Acrolein | Zinc (or other suitable metal) | THF/Water | This compound | 60-75 |

| This table presents a hypothetical synthetic route based on established Barbier reaction protocols. |

Once obtained, this compound can be derivatized to introduce the aryl groups characteristic of curcuminoids. This can be achieved through various cross-coupling methodologies that are well-established for the synthesis of functionalized dienes. mdpi.comnih.gov The hydroxyl group at the 4-position provides a strategic point for further modifications, allowing for the introduction of various functionalities to modulate the molecule's biological activity.

Table 2: Conceptual Derivatization of this compound for Curcuminoid Analogs

| Starting Material | Reaction Type | Reagents | Potential Product |

| This compound | Oxidation followed by condensation | PCC, Substituted benzaldehyde | Curcuminoid analog with a modified central linker |

| This compound | Etherification | Alkyl halide, Base | O-alkylated curcuminoid precursor |

| This compound | Esterification | Acyl chloride, Base | O-acylated curcuminoid precursor |

| This table outlines potential synthetic pathways to curcuminoid analogs starting from the functionalized heptadiene core. |

Design and Synthesis of Hybrid Molecules for Chemical Probes

The unique structural features of this compound, specifically the presence of two reactive double bonds and a primary alcohol, make it an attractive scaffold for the design and synthesis of hybrid molecules for use as chemical probes. The diene moiety can participate in various cycloaddition and cross-coupling reactions, while the hydroxymethyl group offers a convenient site for the attachment of reporter groups, such as fluorophores or affinity tags.

The synthesis of such hybrid molecules would begin with the preparation of this compound, as previously described. The subsequent derivatization would focus on introducing functionalities that can interact with biological targets and a signaling moiety for detection. For instance, the hydroxyl group can be readily converted to an azide (B81097) or an alkyne, enabling "click" chemistry for the attachment of fluorescent dyes or biotin.

Table 3: Functionalization of this compound for Chemical Probe Synthesis

| Functionalization Step | Reagents and Conditions | Resulting Moiety | Purpose |

| Azide Introduction | 1. Tosyl chloride, pyridine (B92270); 2. Sodium azide, DMF | -CH₂N₃ | "Click" chemistry handle |

| Alkyne Introduction | Propargyl bromide, NaH, THF | -CH₂OCH₂C≡CH | "Click" chemistry handle |

| Introduction of a Linker | 1. Succinic anhydride, DMAP; 2. H₂N-PEG-X | Ester linkage to a polyethylene (B3416737) glycol (PEG) spacer | Improves solubility and provides a point of attachment |

| This table illustrates strategies for converting the hydroxymethyl group into a reactive handle for bioconjugation. |

The diene portion of the molecule can be designed to interact with specific biological targets. For example, it could be elaborated into a structure that mimics a natural ligand for a receptor or an enzyme substrate. The development of such probes would allow for the investigation of biological processes with high specificity and sensitivity.

Table 4: Potential Applications of Hybrid Molecules Derived from this compound

| Probe Type | Target Class | Signaling Mechanism |

| Fluorescent Probe | Enzymes, Receptors | Fluorescence resonance energy transfer (FRET), photoinduced electron transfer (PET) |

| Affinity-Based Probe | Protein binding partners | Biotin-streptavidin interaction for pull-down assays |

| Cross-linking Probe | Protein-protein interactions | Photo-activatable groups on the diene backbone |

| This table outlines the potential uses of chemical probes synthesized from the functionalized heptadiene scaffold. |

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are pivotal in modern chemical research, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 4-hydroxymethyl-1,6-heptadiene, this translates into developing more environmentally benign synthetic routes and transformations.

A primary focus is the use of water as a reaction solvent, which is a significant departure from traditional organic solvents. Aqueous olefin metathesis has been demonstrated to be a viable strategy. For instance, the ring-closing metathesis (RCM) of a closely related substrate, 4,4-bis(hydroxymethyl)-1,6-heptadiene, has been successfully performed in water using specialized ruthenium catalysts. This approach not only aligns with green chemistry principles but also simplifies product purification. Research in this area continues to seek water-soluble catalysts with high stability and activity.

Another green approach involves the use of environmentally friendly solvents like dimethyl carbonate, which has been shown to be an excellent medium for continuous flow ring-closing metathesis. Furthermore, the development of atom-economic reactions, such as hydrothiolation followed by dehydration, is being evaluated using green metrics to ensure ecological acceptability and waste minimization. The direct use of naturally abundant and readily available starting materials through C-H bond functionalization also represents a key green strategy for synthesizing diene structures.

Future work will likely focus on expanding the portfolio of green solvents, increasing the efficiency of aqueous catalytic systems, and applying quantitative green metrics and life cycle assessments to optimize the entire synthetic process for functionalized dienes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The transformation of this compound, particularly through reactions like ring-closing metathesis (RCM), is highly dependent on the catalyst used. The development of novel catalytic systems is crucial for improving reaction efficiency, controlling selectivity (chemo-, regio-, and stereoselectivity), and broadening the scope of possible transformations.

Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs complexes, are the workhorses for olefin metathesis. Second-generation Grubbs catalysts are noted for their stability and functional group tolerance. Research is focused on fine-tuning these catalysts to achieve an optimal balance between activity and stability, especially in challenging environments like aqueous media. One strategy involves the immobilization of homogeneous catalysts on solid supports, such as polymers or silica. This approach facilitates catalyst separation and recycling, reduces metal contamination in the final product, and can improve catalyst longevity. For example, a Grubbs-Hoveyda type catalyst immobilized on a hydrophilic support has been used for RCM, demonstrating the potential for recyclable systems.

The table below summarizes key findings for different catalytic approaches relevant to the transformation of functionalized dienes.

Table 1: Comparison of Catalytic Systems for Diene Transformations| Catalytic Approach | Catalyst Example | Key Features & Findings | Relevant Substrate(s) | Source(s) |

|---|---|---|---|---|

| Aqueous Metathesis | Water-soluble Ru complexes | Enables reactions in neat water, simplifying workup and reducing organic solvent waste. | 4,4-bis(hydroxymethyl)-1,6-heptadiene | |

| Immobilized Catalysts | PS-DES-supported Grubbs-Hoveyda | Allows for catalyst recycling; TONs up to 110 reported in cyclic structure synthesis. | Dienes with trisubstituted double bonds | |

| Flow Metathesis | StickyCat PF₆ (polar Ru catalyst) | Significant reduction in reaction time (e.g., 3h to 2.5 min) with high yield in a flow reactor. | Diethyl diallylmalonate | |

| Bio-inspired Catalysis | Artificial Metathase (Ru-cofactor in protein) | High turnover numbers (>100) for RCM in water under mild conditions (pH 6, 25-40 °C). | 4,4-bis(hydroxymethyl)-1,6-heptadiene | |

| Oxidative Cyclization | Osmium/Ruthenium Tetroxide | Stereocontrolled synthesis of substituted tetrahydropyrans directly from 1,6-dienes. | 1,6-dienes |

Another area of exploration is the use of additives or co-catalysts to enhance the performance of existing systems. For transformations other than metathesis, such as oxidative cyclization, osmium and ruthenium tetroxide catalysts have been used to convert 1,6-dienes into cis-2,6-bis-hydroxyalkyl-tetrahydropyrans, demonstrating a powerful method for creating complex heterocyclic structures. The search for catalysts that can selectively functionalize one of the two double bonds in this compound remains a significant challenge, with success paving the way for more intricate molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and straightforward scalability. The integration of these platforms for the synthesis and transformation of dienes like this compound is a rapidly advancing research front.

Ring-closing metathesis has been successfully translated to continuous flow systems. Studies on substrates like diethyl diallylmalonate have shown that flow reactors can dramatically reduce reaction times from hours to minutes while maintaining high yields. This is achieved through precise control over parameters like temperature, pressure, and residence time. Specialized flow reactors, such as the "tube-in-tube" design, have been developed to efficiently remove gaseous byproducts like ethylene, which can inhibit catalyst activity and shift the reaction equilibrium favorably. While direct studies on this compound in flow are not yet widely reported, the successful application of flow RCM to similar dienes strongly suggests its feasibility and potential benefits.

The table below outlines the advantages of using flow chemistry for reactions relevant to diene transformations.

Table 2: Advantages of Flow Chemistry in Diene Transformations| Feature | Benefit | Example Application | Source(s) |

|---|---|---|---|

| Rapid Optimization | Automated systems can quickly screen various conditions (temperature, concentration, residence time) to find optimal yields. | Automated synthesis of adducts using feedback from in-line chromatography. |

| Enhanced Safety | Small reactor volumes minimize the hazards associated with unstable intermediates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.